

Physical and chemical properties of 2-Methyl-1-phenyl-2-propanol

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Compound of Interest

Compound Name: 2-Methyl-1-phenyl-2-propanol

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An In-depth Technical Guide to 2-Methyl-1-phenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-2-propanol, also known as dimethylbenzylcarbinol, is an aromatic tertiary alcohol. Its structure, comprising a bulky tert-butyl group attached to a benzyl moiety, imparts unique physical and chemical properties that make it a valuable intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Methyl-1-phenyl-2-propanol**, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.

Chemical and Physical Properties

2-Methyl-1-phenyl-2-propanol is a colorless to pale yellow viscous liquid or a white crystalline solid at or near room temperature, possessing a warm, herbaceous, and floral aroma.^[1] It is an alkylbenzene and a tertiary alcohol.^{[1][2]}

Identifiers and Molecular Characteristics

Property	Value	Reference(s)
IUPAC Name	2-methyl-1-phenylpropan-2-ol	[1][2]
CAS Number	100-86-7	[3]
Molecular Formula	C ₁₀ H ₁₄ O	[1][3]
Molecular Weight	150.22 g/mol	[1][4]
Canonical SMILES	<chem>CC(C)(CC1=CC=CC=C1)O</chem>	[1]
InChI Key	RIWRBSMFKVOJMN-UHFFFAOYSA-N	[1][2]

Physical Properties

A summary of the key physical properties of **2-Methyl-1-phenyl-2-propanol** is presented below.

Property	Value	Reference(s)
Appearance	Colorless liquid or melt; White crystalline solid	[1][4]
Melting Point	23-25 °C	[3][5]
Boiling Point	215-216 °C at 760 mmHg; 94-96 °C at 10 mmHg	[3][4][6]
Density	0.974 - 0.975 g/mL at 25 °C	[4][5][6]
Refractive Index (n _{20/D})	1.514 - 1.517	[4][5]
Solubility	Slightly soluble in water; Soluble in mineral oil, most fixed oils, and propylene glycol.	[1][6][7]
Flash Point	81 °C (177.8 °F) - closed cup	[5]
Vapor Pressure	0.0888 mmHg at 25°C	[8]

Experimental Protocols

Synthesis via Grignard Reaction

The most common and efficient method for the synthesis of **2-Methyl-1-phenyl-2-propanol** is the Grignard reaction between benzylmagnesium chloride and acetone.^{[6][9]}

Reaction Scheme:

Caption: Workflow for the synthesis of **2-Methyl-1-phenyl-2-propanol**.

Characterization

The structure and purity of the synthesized **2-Methyl-1-phenyl-2-propanol** can be confirmed by various spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
- ^1H NMR (in CDCl_3): Expected chemical shifts (δ) are approximately:
 - 7.1-7.3 ppm (multiplet, 5H, aromatic protons)
 - 2.8 ppm (singlet, 2H, benzylic CH_2)
 - 1.6 ppm (singlet, 1H, hydroxyl OH)
 - 1.2 ppm (singlet, 6H, two methyl groups)
- ^{13}C NMR (in CDCl_3): Expected chemical shifts (δ) are approximately:
 - 138 ppm (quaternary aromatic carbon)
 - 130 ppm, 128 ppm, 126 ppm (aromatic CH carbons)
 - 73 ppm (quaternary carbon bearing the hydroxyl group)

- 50 ppm (benzylic CH₂)
- 29 ppm (methyl carbons)

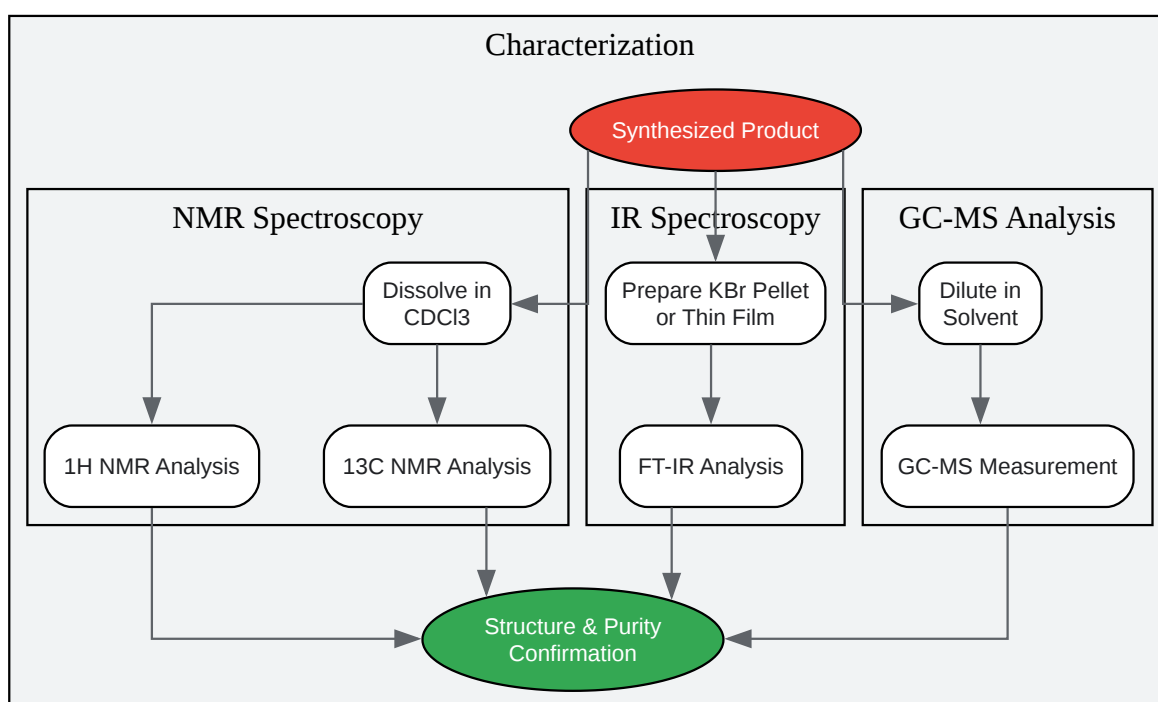
2.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the liquid sample can be prepared between two KBr plates. For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
- Expected Absorptions:
 - Broad peak around 3400 cm⁻¹ (O-H stretch of the alcohol)
 - Peaks around 3100-3000 cm⁻¹ (aromatic C-H stretch)
 - Peaks around 3000-2850 cm⁻¹ (aliphatic C-H stretch)
 - Peaks around 1600 and 1450 cm⁻¹ (aromatic C=C stretch)
 - Strong peak around 1150 cm⁻¹ (C-O stretch of the tertiary alcohol)

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute the sample in a volatile organic solvent like dichloromethane or diethyl ether.
- GC Conditions (example):
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness)
 - Inlet Temperature: 250°C
 - Oven Program: Start at 60°C, ramp to 280°C.
 - Carrier Gas: Helium
- MS Conditions (example):

- Ionization: Electron Ionization (EI) at 70 eV
- Mass Scan Range: 40-300 amu
- Expected Fragmentation: The mass spectrum will show a molecular ion peak (M^+) at m/z 150. Common fragments include the loss of a methyl group (m/z 135), loss of a water molecule (m/z 132), and the tropylium ion (m/z 91).



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Caption: Workflow for the characterization of **2-Methyl-1-phenyl-2-propanol**.

Applications

2-Methyl-1-phenyl-2-propanol is a versatile organic compound with applications in several industries:

- **Fragrance and Perfumery:** Due to its pleasant floral and herbaceous odor, it is used as a fragrance ingredient in perfumes, soaps, and other cosmetic products. [6][9] It is particularly valued for creating lilac, hyacinth, and mimosa notes. [6] Its stability in alkaline conditions makes it suitable for use in soap perfumes. [6]• **Flavoring Agent:** It has been reported to be found in cocoa and is considered safe for use as a flavoring agent in food at current intake levels. [1][6]• **Chemical Intermediate:** It serves as a precursor in the synthesis of other organic compounds. For instance, it can be used to prepare its corresponding esters, which are also valuable fragrance substances. [6][9] It has also been used in the preparation of 2-methyl-1-phenyl-2-propyl bromide. [6]• **Pharmaceuticals:** This compound is utilized in the development of active pharmaceutical ingredients (APIs), where its properties can contribute to the efficacy and stability of the final products. [4][10]

Safety and Handling

2-Methyl-1-phenyl-2-propanol is considered harmful if swallowed. [5] It may cause irritation. [11] In oral lethal-dose studies in rodents, it has been shown to cause somnolence, coma, and gastritis. [1][11]

- **Hazard Statements:** H302 (Harmful if swallowed). [5]• **Precautionary Statements:**
 - P264: Wash skin thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
 - P330: Rinse mouth.
 - P501: Dispose of contents/container to an approved waste disposal plant.
- **Personal Protective Equipment (PPE):** Wear protective gloves, eye protection, and a face shield. [5] Use a dust mask type N95 (US) if handling the solid form. [5]• **Storage:** Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. [12] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

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